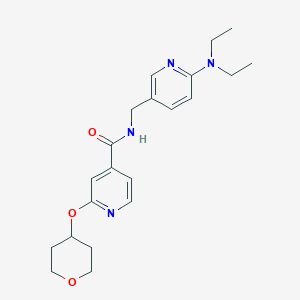

![molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9](/img/structure/B2447823.png)

Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

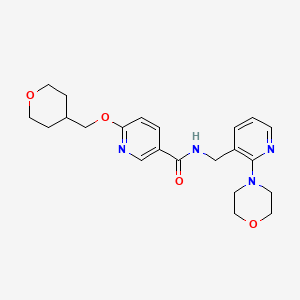

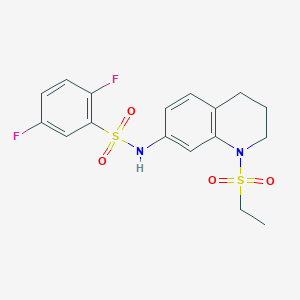

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a biochemical compound with the molecular formula C34H40N4O7S and a molecular weight of 648.78 . It appears as a white powder .

Physical And Chemical Properties Analysis

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a white powder . It has a molecular weight of 648.78 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications

Improved Synthesis of Sensitive Peptides

The Fmoc group is often used in peptide synthesis. The removal of the Fmoc group to unmask primary amines usually requires the use of a basic secondary amine nucleophile . This strategy can pose challenges in sensitive peptide synthesis. However, the use of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can help improve the synthesis of sensitive peptides .

Hydrogel Formation

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Bioprinting Applications

The Fmoc group can be used in bioprinting applications. It can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides can self-assemble and gel in aqueous solution, making them suitable for bioprinting .

Tissue Engineering

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in tissue engineering. The Fmoc-K3 hydrogel, which is more rigid, can act as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide-Based Hydrogels (PHGs)

Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks. Compared to polymeric gels, PHGs display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of these PHGs .

Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)

An innovative MP-SPPS process has been developed to address the low productivity inherent to conventional SPPS. This process can radically increase productivity on a peptide API manufacturing through the MP-SPPS process . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in this process .

Safety and Hazards

properties

IUPAC Name |

2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRXLGAEYFYLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

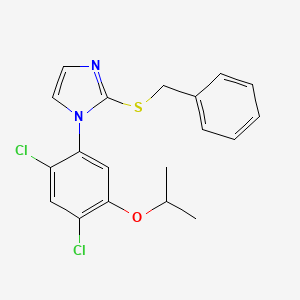

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)

![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)

![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)

![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)

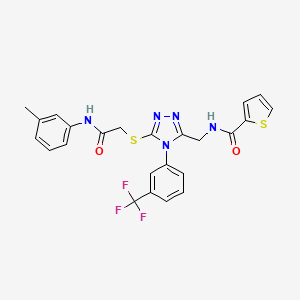

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)